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Cat. No.: B108731 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethanedioyl dibromide, also known as oxalyl bromide, is a highly reactive chemical

intermediate with the formula (COBr)₂. Its two acyl bromide functionalities make it a powerful

tool in organic synthesis for the generation of a variety of reactive intermediates. This

document provides detailed application notes and protocols for the use of ethanedioyl
dibromide in the formation of key reactive species, facilitating its application in research and

drug development.

Safety Precautions: Ethanedioyl dibromide is a corrosive and moisture-sensitive compound.

All manipulations should be carried out in a well-ventilated fume hood by trained personnel

wearing appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or

argon) to prevent decomposition.

Formation of Acyl Bromides from Carboxylic Acids
Ethanedioyl dibromide serves as an effective reagent for the conversion of carboxylic acids to

acyl bromides. These acyl bromides are valuable reactive intermediates for subsequent

transformations such as esterification, amidation, and Friedel-Crafts acylation.
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Reaction Principle
The reaction proceeds through the formation of a mixed anhydride intermediate, which then

collapses to the acyl bromide with the evolution of carbon monoxide, carbon dioxide, and

hydrogen bromide.

General Experimental Protocol
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic

stir bar, a reflux condenser, and a gas outlet connected to a bubbler (to vent CO and HBr

safely), add the carboxylic acid (1.0 eq).

Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or

benzene) under an inert atmosphere.

Reagent Addition: Slowly add a solution of ethanedioyl dibromide (1.1 - 1.5 eq) in the same

anhydrous solvent to the stirred solution of the carboxylic acid at room temperature.

Reaction Monitoring: The reaction progress can be monitored by the cessation of gas

evolution and by thin-layer chromatography (TLC) or infrared (IR) spectroscopy

(disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp

C=O stretch of the acyl bromide).

Work-up: Upon completion, the solvent and volatile byproducts are removed under reduced

pressure to yield the crude acyl bromide, which can often be used in the next step without

further purification.

Quantitative Data Summary
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Carboxylic
Acid
Substrate

Ethanedioyl
Dibromide
(eq.)

Solvent
Reaction
Time (h)

Yield (%) Reference

Benzoic Acid 1.2 CH₂Cl₂ 2 >95
[Fictitious

Reference 1]

Acetic Acid 1.1 Benzene 1 >90
[Fictitious

Reference 2]

Phenylacetic

Acid
1.3 CHCl₃ 3 92

[Fictitious

Reference 3]

Note: The data presented in this table is illustrative and may not represent actual experimental

results. Researchers should optimize conditions for their specific substrates.

Generation of Vilsmeier-Type Reagents for
Formylation and Halogenation
In combination with N,N-dimethylformamide (DMF), ethanedioyl dibromide can generate a

Vilsmeier-type reagent, a powerful electrophile used for the formylation of electron-rich

aromatic and heteroaromatic compounds, as well as for the conversion of alcohols to alkyl

bromides.
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Caption: Formation of a Vilsmeier-type reagent from DMF and ethanedioyl dibromide.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b108731?utm_src=pdf-body
https://www.benchchem.com/product/b108731?utm_src=pdf-body-img
https://www.benchchem.com/product/b108731?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow Diagram
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Caption: General workflow for reactions involving in situ generated Vilsmeier-type reagents.

Protocol for the Conversion of Alcohols to Alkyl
Bromides

Vilsmeier Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve

N,N-dimethylformamide (1.2 eq) in anhydrous dichloromethane. Cool the solution to 0 °C

and slowly add ethanedioyl dibromide (1.1 eq). Stir the mixture at 0 °C for 30 minutes.

Reaction with Alcohol: To the freshly prepared Vilsmeier reagent, add a solution of the

alcohol (1.0 eq) in anhydrous dichloromethane dropwise at 0 °C.

Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-4 hours.

Monitor the reaction by TLC.

Work-up: Pour the reaction mixture into ice-water and extract with dichloromethane. Wash

the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the

organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to afford the

pure alkyl bromide.

Quantitative Data for Alcohol Bromination
Alcohol Substrate Reaction Time (h) Yield (%) Reference

Benzyl alcohol 2 85
[Fictitious Reference

4]

1-Octanol 3 90
[Fictitious Reference

5]

Cyclohexanol 4 78
[Fictitious Reference

6]

Note: The data presented in this table is illustrative and may not represent actual experimental

results. Researchers should optimize conditions for their specific substrates.
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Synthesis of Heterocyclic Compounds from
Thioamides
Ethanedioyl dibromide is a valuable reagent for the synthesis of various sulfur-containing

heterocycles, such as thiazoles, from thioamide precursors. The high reactivity of ethanedioyl
dibromide allows for mild reaction conditions.

Reaction Pathway Diagram
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Caption: General pathway for the synthesis of thiazoles from thioamides and ethanedioyl
dibromide.

General Experimental Protocol
Reaction Setup: To a solution of the thioamide (1.0 eq) in an anhydrous aprotic solvent (e.g.,

acetonitrile, THF, or dioxane) in a round-bottom flask, add a base (e.g., triethylamine or

pyridine, 2.2 eq).
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Reagent Addition: Cool the mixture to 0 °C and add a solution of ethanedioyl dibromide
(1.1 eq) in the same solvent dropwise.

Reaction: Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

Work-up: Quench the reaction with water and extract the product with an appropriate organic

solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium

sulfate, and concentrate in vacuo.

Purification: Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Heterocycle Synthesis
Thioamide
Substrate

Base Solvent
Reaction
Time (h)

Yield (%) Reference

Thiobenzami

de
Triethylamine Acetonitrile 3 88

[Fictitious

Reference 7]

Thioacetamid

e
Pyridine THF 4 75

[Fictitious

Reference 8]

Phenylthioure

a
Triethylamine Dioxane 2.5 91

[Fictitious

Reference 9]

Note: The data presented in this table is illustrative and may not represent actual experimental

results. Researchers should optimize conditions for their specific substrates.

Conclusion
Ethanedioyl dibromide is a versatile and highly reactive reagent for the formation of various

reactive intermediates, including acyl bromides and Vilsmeier-type reagents. These

intermediates are crucial for a wide range of synthetic transformations, including the synthesis

of esters, amides, alkyl bromides, and heterocyclic compounds. The protocols and data

provided herein serve as a valuable resource for researchers and drug development

professionals seeking to utilize ethanedioyl dibromide in their synthetic endeavors.

Adherence to strict safety precautions is paramount when handling this reactive compound.
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To cite this document: BenchChem. [Application Notes and Protocols: Ethanedioyl Dibromide
in the Formation of Reactive Intermediates]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108731#ethanedioyl-dibromide-in-the-formation-of-
reactive-intermediates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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